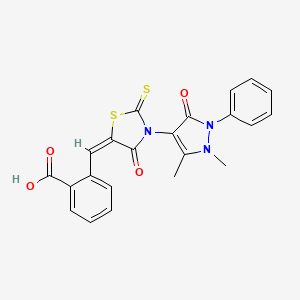

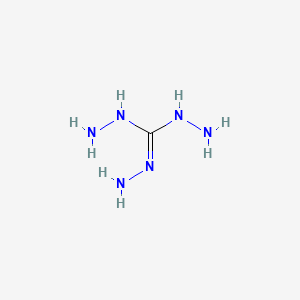

![molecular formula C21H22N4O4S B12136239 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2,6-ジメチルピリミジン-4-イルスルファモイル)フェニル]-2-m-トリロキシ酢酸アミドは、科学研究および産業において多岐にわたる用途で知られる合成有機化合物です。この化合物は、ピリミジニルスルファモイル基とトリロキシ酢酸アミド部分を備えた複雑な構造が特徴です。その独特の化学的性質と潜在的な生物活性により、さまざまな分野で使用されています。

準備方法

合成経路と反応条件

N-[4-(2,6-ジメチルピリミジン-4-イルスルファモイル)フェニル]-2-m-トリロキシ酢酸アミドの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。

ピリミジニルスルファモイル中間体の生成: このステップでは、特定の条件下で2,6-ジメチルピリミジンとスルホンアミド誘導体を反応させて、ピリミジニルスルファモイル中間体を生成します。

フェニル誘導体とのカップリング: 次に、中間体を求核置換反応によってフェニル誘導体とカップリングして、化合物のコア構造を形成します。

トリル基の導入:

工業生産方法

この化合物の工業生産では、収率と純度を高めるために上記の合成経路を最適化する必要がある場合があります。これには、高度な触媒、制御された反応条件、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれる場合があります。

化学反応の分析

反応の種類

N-[4-(2,6-ジメチルピリミジン-4-イルスルファモイル)フェニル]-2-m-トリロキシ酢酸アミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、スルホンアミド基をアミンまたは他の還元された形態に変換することができます。

置換: この化合物は、特に芳香環において、求核置換反応または求電子置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬を適切な条件下で使用することができます。

主な生成物

これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、置換反応によりさまざまな官能基が芳香環に導入される可能性があります。

科学研究における用途

N-[4-(2,6-ジメチルピリミジン-4-イルスルファモイル)フェニル]-2-m-トリロキシ酢酸アミドは、科学研究において幅広い用途を有しています。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されています。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: さまざまな疾患に対する治療薬としての可能性を探求する研究が進められています。

産業: 新素材の開発において、および医薬品や農薬の製造における中間体として使用されています。

科学的研究の応用

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

N-[4-(2,6-ジメチルピリミジン-4-イルスルファモイル)フェニル]-2-m-トリロキシ酢酸アミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的および経路は、特定の用途や使用状況によって異なります。

類似化合物の比較

類似化合物

- N-(4-{[(2,6-ジメトキシ-4-ピリミジニル)アミノ]スルホニル}フェニル)アセトアミド

- 2,4-ジクロロ-N-(4-(2,6-ジメトキシピリミジン-4-イルスルファモイル)フェニル)-ベンズアミド

独自性

N-[4-(2,6-ジメチルピリミジン-4-イルスルファモイル)フェニル]-2-m-トリロキシ酢酸アミドは、その特定の構造的特徴によりユニークであり、その特徴は明確な化学的および生物学的性質を与えています。ピリミジニルスルファモイル基とトリロキシ酢酸アミド部分の組み合わせは、類似化合物とは異なり、研究や産業における専門的な用途に役立ちます。

類似化合物との比較

Similar Compounds

- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

- 2,4-Dichloro-N-(4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl)-benzamide

Uniqueness

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidinylsulfamoyl group and a tolyloxy-acetamide moiety sets it apart from similar compounds, making it valuable for specialized applications in research and industry.

特性

分子式 |

C21H22N4O4S |

|---|---|

分子量 |

426.5 g/mol |

IUPAC名 |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C21H22N4O4S/c1-14-5-4-6-18(11-14)29-13-21(26)24-17-7-9-19(10-8-17)30(27,28)25-20-12-15(2)22-16(3)23-20/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) |

InChIキー |

RCEJLDVMMFSXTE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)

![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)

![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)